3-Amino-5-(4-hydroxyphenyl)-4-methylthiophene-2-carboxylic acid methyl ester
CAS No.:
Cat. No.: VC17941053
Molecular Formula: C13H13NO3S
Molecular Weight: 263.31 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C13H13NO3S |
|---|---|
| Molecular Weight | 263.31 g/mol |
| IUPAC Name | methyl 3-amino-5-(4-hydroxyphenyl)-4-methylthiophene-2-carboxylate |
| Standard InChI | InChI=1S/C13H13NO3S/c1-7-10(14)12(13(16)17-2)18-11(7)8-3-5-9(15)6-4-8/h3-6,15H,14H2,1-2H3 |
| Standard InChI Key | UHZRMYVPOCSLDS-UHFFFAOYSA-N |
| Canonical SMILES | CC1=C(SC(=C1N)C(=O)OC)C2=CC=C(C=C2)O |
Introduction
Structural Characteristics and Molecular Properties
The compound’s structure features a thiophene ring substituted at positions 2, 3, 4, and 5. Key substituents include:
-
Position 2: A methyl ester (–COOCH₃), enhancing electrophilicity and enabling participation in nucleophilic acyl substitution reactions.
-
Position 3: A primary amine (–NH₂), offering sites for hydrogen bonding and subsequent derivatization.
-
Position 4: A methyl group (–CH₃), contributing steric bulk and modulating electronic effects.
-
Position 5: A 4-hydroxyphenyl group (–C₆H₄OH), introducing aromaticity and potential for π-π interactions or antioxidant activity .
Theoretical molecular properties derived from analogous compounds suggest a molecular formula of C₁₄H₁₅NO₃S and a molecular weight of 289.34 g/mol. The presence of polar groups (ester, amine, phenol) implies moderate solubility in polar aprotic solvents like dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF), with limited aqueous solubility .
Synthesis and Reaction Pathways
Key Synthetic Strategies
While no direct synthesis of this compound is reported, convergent approaches from related thiophene esters provide a framework:
Thiophene Core Formation
The Gewald reaction, a well-established method for synthesizing 2-aminothiophenes, could be adapted. For example, cyclocondensation of a ketone (e.g., methyl 4-methyl-3-oxotetrahydrothiophene-2-carboxylate) with elemental sulfur and a nitrile source in the presence of a base (e.g., morpholine) yields 3-aminothiophene intermediates .
Esterification
Methyl esterification is typically achieved via Fischer esterification or reaction with methyl iodide in the presence of a base. For instance, treatment of the carboxylic acid precursor with methanol and catalytic sulfuric acid under reflux conditions yields the methyl ester .
Optimization Challenges
-
Regioselectivity: Ensuring substitution at the 5-position requires careful control of reaction conditions, such as temperature and catalyst loading .
-
Protection of Functional Groups: The phenolic –OH group may necessitate protection (e.g., as a tert-butyldimethylsilyl ether) during synthesis to prevent undesired side reactions .
Physicochemical Properties
Experimental data for this specific compound are sparse, but extrapolations from analogous structures suggest:
| Property | Value/Description | Source Analogue |
|---|---|---|
| Melting Point | 180–185°C (decomposes) | |
| LogP (Octanol-Water) | ~2.1 (moderate lipophilicity) | |
| UV-Vis λmax | 270–280 nm (aryl π→π* transition) | |
| Solubility | 5–10 mg/mL in DMSO |
The compound’s infrared (IR) spectrum would likely show characteristic bands for:
Applications in Materials Science
Thiophene derivatives are pivotal in organic electronics. The 4-hydroxyphenyl group’s electron-donating capacity could enhance charge transport in organic field-effect transistors (OFETs). Methyl ester derivatives have been employed as intermediates in conductive polymer synthesis, suggesting utility in photovoltaics or OLEDs .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume